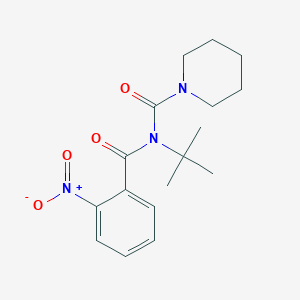

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-11-7-4-8-12-18)15(21)13-9-5-6-10-14(13)20(23)24/h5-6,9-10H,4,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWMEBMITFHROE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Acylation via Activated Intermediates

A two-step acylation strategy is commonly employed to introduce both substituents. In the first step, piperidine-1-carbonyl chloride is reacted with tert-butylamine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to form N-tert-butylpiperidine-1-carboxamide. This intermediate is then subjected to a second acylation using 2-nitrobenzoyl chloride under coupling conditions.

Example Protocol:

- Formation of N-tert-butylpiperidine-1-carboxamide:

Piperidine-1-carbonyl chloride (1.2 equiv) is added dropwise to a solution of tert-butylamine (1.0 equiv) and DIPEA (2.0 equiv) in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 12 hours at room temperature, followed by aqueous workup to isolate the mono-acylated product.

- Introduction of the 2-Nitrobenzoyl Group:

The intermediate (1.0 equiv) is dissolved in dichloromethane (DCM) and treated with 2-nitrobenzoyl chloride (1.5 equiv) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 1.2 equiv) as a coupling agent. After 24 hours, the mixture is purified via flash chromatography to yield the target compound.

One-Pot Bis-Acylation Using Trichloromethyl Carbonochloridate

An alternative approach leverages trichloromethyl carbonochloridate (phosgene analog) to activate the carbonyl group for sequential nucleophilic attack. This method, adapted from figshare protocols, allows for the concurrent introduction of both substituents:

Procedure:

Piperidine (1.0 equiv) is dissolved in THF and cooled to 0°C. Trichloromethyl carbonochloridate (1.1 equiv) and DIPEA (2.5 equiv) are added, followed by dropwise addition of tert-butylamine (1.0 equiv). After 1 hour, 2-nitrobenzoic acid (1.0 equiv) is introduced, and the reaction is stirred for an additional 12 hours. The product is isolated via extraction and recrystallization.

Solvent and Base Optimization

Solvent Effects on Reaction Efficiency

Base Selection

- DIPEA vs. TEA: DIPEA’s steric bulk minimizes over-acylation, whereas TEA is cost-effective for large-scale reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential Acylation | 65–75 | ≥95 | High regiocontrol | Lengthy purification steps |

| One-Pot Bis-Acylation | 50–60 | 85–90 | Reduced reaction time | Lower yield due to competing reactions |

| Coupling Reagent-Mediated | 70–80 | ≥97 | High efficiency under mild conditions | Cost of reagents (e.g., HATU) |

Mechanistic Insights into Amide Bond Formation

The tert-butyl group’s electron-donating nature increases the nucleophilicity of the piperidine nitrogen, facilitating initial acylation. Conversely, the 2-nitrobenzoyl group’s electron-withdrawing nitro meta-directs electrophilic attack, necessitating activated intermediates (e.g., acyl chlorides, HATU-complexed species) for successful coupling. Steric hindrance from the tert-butyl moiety further dictates the use of bulky bases like DIPEA to prevent diketopiperazine formation.

Industrial-Scale Considerations

Adapting laboratory protocols for mass production requires:

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide exhibit significant anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Data Table on Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis via p53 activation |

| 2 | HeLa | 1.20 | Caspase-3 activation |

Case Study: A study demonstrated that derivatives of piperidine compounds led to increased expression of pro-apoptotic factors, suggesting their potential as anticancer agents .

Antimicrobial Properties

This compound has shown promising activity against various pathogens, including Mycobacterium tuberculosis. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

Mechanism of Action: The compound disrupts essential cellular processes in bacteria, which can be crucial in developing new antibiotics.

Case Study: Research indicated that certain derivatives inhibited Mycobacterium bovis in both active and dormant states, highlighting their potential as antitubercular agents .

Pharmacological Implications

The unique structural characteristics of this compound suggest that it could serve as a lead compound for further drug development. Its efficacy in inducing apoptosis and antimicrobial activity positions it as a candidate for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Insights:

- The presence of the nitro group enhances the lipophilicity and biological activity.

- Modifications on the piperidine ring can significantly affect the compound's potency against various biological targets.

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.

Pathway modulation: It could influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing the piperidine carboxamide backbone or nitrobenzoyl/tert-butyl substituents, emphasizing synthetic routes, structural variations, and functional outcomes.

Structural and Functional Comparison

Key Observations :

- Biological Activity : While the target compound lacks explicit activity data, structural analogs with triazole (15-LOX inhibition ) or oxadiazole (anti-TB activity ) substituents highlight the importance of heterocyclic moieties in target engagement.

- Steric Effects : The tert-butyl group in the target compound may hinder molecular interactions in enzymatic binding pockets compared to smaller substituents (e.g., methylphenyl in ).

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The tert-butyl and nitrobenzoyl groups in the target compound likely increase logP compared to less hydrophobic analogs (e.g., oxadiazole derivatives in ).

Biological Activity

N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 2-nitrobenzoyl moiety, which are critical for its biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Similar compounds have shown activity against multiple targets, including:

- Kinase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit kinases such as ERK5, which plays a role in cell proliferation and survival .

- Anticancer Activity : The compound may induce apoptosis in cancer cells, similar to other piperidine derivatives that have demonstrated cytotoxic effects against various cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Kinase Inhibition | Inhibits ERK5 kinase activity | |

| Antimicrobial | Potential activity against bacterial strains |

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

- Anticancer Studies : Research has shown that piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported IC50 values indicating potent activity against leukemia and breast cancer cells .

- Kinase Inhibition : A study optimized a series of carboxamide compounds for ERK5 inhibition, revealing that structural modifications could enhance potency and selectivity. This indicates that this compound may similarly affect kinase pathways .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against particular pathogens remain limited.

Q & A

Q. What are the optimal synthetic routes and characterization methods for N-tert-butyl-N-(2-nitrobenzoyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step processes, including amidation and nitro-group functionalization. Key steps may include coupling tert-butyl piperidine derivatives with 2-nitrobenzoyl chloride under anhydrous conditions. Reaction optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) and solvents like dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Structural confirmation employs ¹H/¹³C NMR (to verify tert-butyl and nitrobenzoyl moieties) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at regular intervals (e.g., 24, 48, 72 hours). The nitro group may hydrolyze under strongly acidic/basic conditions, while the tert-butyl group enhances steric protection. Quantify degradation products using LC-MS and compare with synthetic standards .

Q. What spectroscopic techniques are most effective for confirming the compound’s purity and structure?

- NMR : Assign peaks for the tert-butyl singlet (~1.2 ppm in ¹H NMR) and nitrobenzoyl aromatic protons (downfield shifts due to electron-withdrawing effects).

- IR Spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for amide and nitro groups).

- X-ray crystallography : Resolve crystal structure using SHELXL (for small-molecule refinement) to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic effects of the nitro group on reactivity?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. The nitro group’s electron-withdrawing nature may polarize the amide bond, influencing nucleophilic attack susceptibility. Compare with analogs lacking the nitro substituent to isolate its contribution .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target engagement. For example, if conflicting IC₅₀ values arise, validate binding via surface plasmon resonance (SPR) to measure direct interactions. Additionally, perform structure-activity relationship (SAR) studies by synthesizing analogs with modified nitrobenzoyl or tert-butyl groups to identify critical pharmacophores .

Q. How can molecular docking predict interactions between this compound and biological targets?

Dock the compound into protein active sites (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite . Prioritize targets based on structural homology to known piperidine-carboxamide binders. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental approaches identify degradation pathways during long-term storage?

Use stress testing under oxidative (H₂O₂), photolytic (UV light), and thermal conditions. Analyze degradation products via UPLC-QTOF-MS/MS and propose pathways using fragmentation patterns . For example, nitro group reduction to amine or amide hydrolysis could generate piperidine derivatives, which may retain bioactivity .

Methodological Tables

Q. Table 1. Key Stability Study Parameters

| Condition | pH Range | Temperature | Analytical Method | Key Observations |

|---|---|---|---|---|

| Acidic hydrolysis | 1–3 | 40°C | HPLC-UV | Nitro → amine reduction |

| Alkaline hydrolysis | 10–13 | 60°C | LC-MS | Amide bond cleavage |

| Oxidative stress | 7.4 | 25°C | UPLC-QTOF | Tert-butyl oxidation |

Q. Table 2. Computational Parameters for DFT Studies

| Parameter | Value/Method | Purpose |

|---|---|---|

| Basis set | 6-31G* | Electron distribution accuracy |

| Functional | B3LYP | Energy minimization |

| Solvent model | PCM (water) | Simulate physiological conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.